3-fluoro-4-methoxy-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide
Description
Properties
IUPAC Name |
3-fluoro-4-methoxy-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O2S/c1-23-16-5-4-13(8-15(16)19)18(22)21-10-12-7-14(11-20-9-12)17-3-2-6-24-17/h2-9,11H,10H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDVYQACTDHTBEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2=CC(=CN=C2)C3=CC=CS3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-4-methoxy-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-4-methoxy-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes or as a lead compound for drug discovery.
Medicine: It has potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: It can be used in the production of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-fluoro-4-methoxy-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-fluoro-4-methoxy-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide:
Thiophene derivatives: Known for their biological activity and use in medicinal chemistry.
Pyridine derivatives: Widely used in pharmaceuticals and agrochemicals.
Uniqueness
This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Biological Activity
3-Fluoro-4-methoxy-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide is a synthetic compound with a complex structure that includes a benzamide core, fluorine, methoxy, and a thiophen-pyridine moiety. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry.
- Molecular Formula : C18H15FN2O2S
- Molecular Weight : 344.39 g/mol
- IUPAC Name : 3-fluoro-4-methoxy-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]benzamide
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biological pathways, leading to therapeutic effects. The precise mechanism may involve:
- Enzyme Inhibition : The compound may act as an inhibitor for certain kinases or receptors, affecting downstream signaling pathways.
- Receptor Modulation : Binding to receptors can alter their activity, influencing physiological responses.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit significant biological activities, including:
- Antiviral Properties : Heterocycles like pyridines and thiophenes are known for their antiviral activity. Studies have shown that derivatives can inhibit viral replication at low concentrations .
- Anticancer Activity : Compounds containing benzamide structures have been explored for their anticancer properties, particularly through inhibition of cancer-related kinases .
- Neuropharmacological Effects : Some benzamide derivatives have shown promise as selective ligands for dopamine receptors, suggesting potential applications in treating neurological disorders .
Antiviral Activity
A study on N-Heterocycles highlighted the effectiveness of similar compounds in inhibiting viral replication at concentrations as low as 0.20 μM . While specific data on this compound is limited, its structural similarities suggest potential efficacy.
Anticancer Research
Research focusing on benzamide derivatives has demonstrated their ability to inhibit key cancer-related pathways. For instance:
- A series of compounds showed significant inhibition of c-MET kinase activity with IC50 values indicating effective doses .
- Another study reported that certain substituted benzamides exhibited high potency against various cancer cell lines, suggesting a promising therapeutic profile .
Comparative Analysis
To better understand the potential of this compound, a comparison with similar compounds is beneficial.
| Compound Name | Structure | Biological Activity | IC50 (μM) |
|---|---|---|---|
| Compound A | Benzamide | Antiviral | 0.20 |
| Compound B | Benzamide | c-MET Inhibitor | 8.1 |
| Compound C | Benzamide | Dopamine D3 Ligand | 0.060 |
Q & A
Basic Research Questions
Q. What synthetic methodologies are suitable for preparing 3-fluoro-4-methoxy-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via coupling reactions between a benzoyl chloride derivative and an amine-containing heterocyclic intermediate. For example, describes two general procedures (A and B) for similar benzamide derivatives:
- Procedure A : Uses acyl chlorides (e.g., 4-methylbenzoyl chloride) with heterocyclic amines in the presence of pyridine as a base, yielding products with moderate purity (24–60%).
- Procedure B : Activates carboxylic acids (e.g., 3-methoxybenzoic acid) using oxalyl chloride before coupling with amines, achieving higher yields (35–60%).
- Optimization : Key factors include solvent choice (e.g., dichloromethane or acetonitrile), stoichiometric ratios of reactants, and purification via column chromatography or HPLC.
Q. How can structural purity and identity be confirmed for this compound?
- Methodology :
- NMR Spectroscopy : Use and NMR to verify substituent positions (e.g., methoxy at C4, fluorine at C3) and aromatic proton integration ().
- Mass Spectrometry : ESI-MS or HRMS confirms molecular weight (e.g., expected [M+H] for CHFNOS: 364.09).
- HPLC : Assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients ().
Q. What preliminary assays are recommended to evaluate its bioactivity?
- Methodology :
- Enzyme Inhibition : Screen against kinases (e.g., GPCR kinase inhibitors in ) using fluorescence-based assays.
- Antimicrobial Activity : Test against bacterial/fungal strains via broth microdilution (MIC determination), similar to thieno-pyrimidine derivatives in .
- Cellular Toxicity : Use MTT assays on mammalian cell lines (e.g., HEK293) to assess cytotoxicity.
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodology :
- Analog Synthesis : Modify substituents (e.g., replace methoxy with ethoxy, vary thiophene positions) using parallel synthesis ( ) .
- Biological Profiling : Compare IC values across analogs in enzyme assays (e.g., kinase inhibition) and correlate with electronic/hydrophobic properties ().
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins (e.g., GPCR kinase in ).
Q. What experimental strategies resolve contradictions in biological data (e.g., high in vitro activity but low in vivo efficacy)?
- Methodology :
- ADME Profiling : Measure solubility (shake-flask method), metabolic stability (microsomal assays), and plasma protein binding (ultrafiltration) to identify pharmacokinetic bottlenecks.
- Proteomics/Transcriptomics : Use RNA-seq or SILAC-based proteomics to identify off-target effects or compensatory pathways ( ) .
- Formulation Optimization : Develop nanoemulsions or liposomal carriers to enhance bioavailability ( ) .
Q. How can the compound’s mechanism of action be validated in complex biological systems?
- Methodology :
- Target Engagement Assays : Use cellular thermal shift assays (CETSA) or biotinylated probes to confirm direct binding to hypothesized targets (e.g., kinases in ).
- CRISPR Knockout Models : Generate gene-edited cell lines lacking the target protein and assess compound efficacy ( ) .
- In Vivo Models : Test in rodent models of disease (e.g., neuroinflammation for neuroleptic activity, as in ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
